(Glu1)-Fibrinopeptide B (human)
Overview
Description
Synthesis Analysis
Solid-phase synthesis of related peptides has revealed mechanisms by which modifications of the amino terminal acids of certain fibrin-related peptides can enhance specific activities such as the activation rate of plasminogen or the retardation of fibrin polymerization, highlighting the importance of precise molecular arrangements in the function of these peptides (Chibber, Urano, & Castellino, 2009).
Molecular Structure Analysis
Investigations using NMR spectroscopy have provided insights into the spatial structure of (Glu1)-Fibrinopeptide B in various environments. For instance, studies have shown that in water solution with dodecylphosphocholine (DPC) micelles, (Glu1)-Fibrinopeptide B does not exhibit a secondary structure, yet specific fragments can be identified with precise conformations, offering clues into its structural behavior in blood vessels (Blokhin et al., 2015).
Chemical Reactions and Properties
The interaction of (Glu1)-Fibrinopeptide B with transition metals like manganese (II) chloride, cobalt (II) chloride, and gadolinium (III) chloride has been explored, revealing that the peptide’s spatial structure and its chemical properties are significantly influenced by such metals. These interactions can lead to changes in the peptide's structure, which might affect its function in the coagulation process (Faizullina, Blokhin, Kusova, & Klochkov, 2020).
Scientific Research Applications
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Scientific Field : Biomedicine
- Application Summary : Glut1 is the main transporter involved in the cellular uptake of glucose into many tissues, and is highly expressed in the brain and in erythrocytes . Glut1 deficiency syndrome is caused mainly by mutations of the SLC2A1 gene, impairing passive glucose transport across the blood–brain barrier .
- Methods of Application : The research is focusing on small molecules to restore Glut1, metabolic stimulation, and SLC2A1 transfer strategies .
- Results or Outcomes : Newborn screening, early identification and treatment could minimize the neurodevelopmental disease consequences .
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Scientific Field : Cancer Research
- Application Summary : GLUT1 is an important target in cancer treatment because cancer cells upregulate GLUT1, a membrane protein that facilitates the basal uptake of glucose in most cell types, to ensure the flux of sugar into metabolic pathways .
- Methods of Application : The research is focusing on inhibitory actions on GLUT1 to prevent the increase in glucose uptake by cancer cells .
- Results or Outcomes : The outcomes of this research are still under investigation .
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Scientific Field : Immunohistochemistry
- Application Summary : Antibodies that detect GLUT1 can be used in several scientific applications, including Immunohistochemistry . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
- Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
- Results or Outcomes : The outcomes of this research are still under investigation .
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Scientific Field : Western Blot
- Application Summary : GLUT1 antibodies can be used in Western Blot applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
- Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
- Results or Outcomes : The outcomes of this research are still under investigation .
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Scientific Field : Immunocytochemistry
- Application Summary : GLUT1 antibodies can be used in Immunocytochemistry applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
- Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
- Results or Outcomes : The outcomes of this research are still under investigation .
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Scientific Field : Flow Cytometry
- Application Summary : GLUT1 antibodies can be used in Flow Cytometry applications . These antibodies target GLUT1 in Human, Mouse, Rat, and Bovine samples .
- Methods of Application : The research is focusing on using GLUT1 polyclonal, monoclonal, and recombinant monoclonal antibodies developed in Rabbit, Mouse, and Sheep .
- Results or Outcomes : The outcomes of this research are still under investigation .
Future Directions
Research on (Glu1)-Fibrinopeptide B continues to explore its role in coagulation, wound healing, and potential therapeutic applications. Future studies may focus on elucidating its interactions with other clotting factors, optimizing its stability, and developing targeted therapies based on its mechanism of action .
properties
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJTGOVJLITON-OECXYHNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H95N19O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583245 | |
Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Glu1)-Fibrinopeptide B (human) | |
CAS RN |
103213-49-6 | |
Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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